1-[(4-chlorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C20H23ClN2O3S2. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methanesulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Methanesulfonyl Chloride Intermediate: This step involves the reaction of methane with sulfuryl chloride in a radical reaction or the chlorination of methanesulfonic acid with thionyl chloride or phosgene.
Coupling Reactions: The intermediate is then coupled with the appropriate piperidine derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl chloride group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions
Properties
Molecular Formula |
C20H23ClN2O3S2 |
---|---|
Molecular Weight |
439.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(3-methylsulfanylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN2O3S2/c1-27-19-6-2-5-18(12-19)22-20(24)16-4-3-11-23(13-16)28(25,26)14-15-7-9-17(21)10-8-15/h2,5-10,12,16H,3-4,11,13-14H2,1H3,(H,22,24) |
InChI Key |
SDKKDBNOOUKQQK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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